molecular formula C14H13ClN2O B607996 Hybendazole hydrochloride CAS No. 37975-24-9

Hybendazole hydrochloride

Cat. No.: B607996
CAS No.: 37975-24-9
M. Wt: 260.72 g/mol
InChI Key: FEVNGTPOPVTRAM-UHFFFAOYSA-N
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Description

Hybendazole hydrochloride (CAS 1212-48-2), also referred to as Bendazol Hydrochloride, is a benzimidazole derivative with the chemical name 2-benzyl-1H-benzimidazole hydrochloride. It is characterized by a benzimidazole core substituted with a benzyl group at the 2-position and a hydrochloride salt . This compound is primarily recognized for its vasodilatory properties, making it relevant in cardiovascular research . Its molecular formula is C14H13N2·HCl, with a molecular weight of 248.73 g/mol. The structural backbone of benzimidazole derivatives like this compound is critical for their biological activity, particularly in interacting with ion channels and enzymes .

Properties

CAS No.

37975-24-9

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanol;hydrochloride

InChI

InChI=1S/C14H12N2O.ClH/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14;/h1-9,13,17H,(H,15,16);1H

InChI Key

FEVNGTPOPVTRAM-UHFFFAOYSA-N

SMILES

OC(C1=NC2=CC=CC=C2N1)C3=CC=CC=C3.[H]Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hybendazole hydrochloride;  Hybendazole HCl;  AT-1921;  AT 1921;  AT1921.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including Hybendazole hydrochloride, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips-Ladenburg reaction, which couples 1,2-diaminobenzenes with carboxylic acids under acidic conditions, such as using hydrochloric acid or glacial acetic acid . Another method involves the Weitenhagen reaction, which couples 1,2-diaminobenzenes with aldehydes and ketones .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-temperature reactions, reaching up to 250–300°C, using sulfuric acid or polyphosphoric acid as catalysts . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions with N-Bromosuccinimide (NBS)

MBZ·HCl undergoes oxidation in acidic media, forming a colored product measurable via spectrophotometry. Optimal reaction conditions are:

ParameterOptimal Value
NBS concentration20 μg/mL
Oxidation time5 min
Coupling time with RD*5 min
Acid medium1 M H₂SO₄

Key findings :

  • Absorbance peaks at 570 nm with molar absorptivity ε=1.476×104L mol cm \varepsilon =1.476\times 10^4\,\text{L mol cm } .

  • Reaction efficiency drops with prolonged oxidation (>5 min) or alternative acids (e.g., HNO₃ reduces absorbance by 33%) .

Acidic Medium Optimization

The choice of acid significantly impacts reaction yield:

Acid Type (1 M)Absorbance (570 nm)
H₂SO₄0.445
HCl0.412
HNO₃0.298

H₂SO₄ enhances protonation of MBZ·HCl, facilitating electron transfer during oxidation .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals four decomposition stages:

  • HCl Elimination : ~160°C (mass loss: 10.2%).

  • MBZ Polymorph A Breakdown : Proceeds via three steps between 200°C and 400°C, releasing CO₂ and NH₃ .

Metabolic Reactions and Biotransformation

In hepatic metabolism, MBZ·HCl is primarily converted to:

  • 2-Amino-5-benzoylbenzimidazole : A pharmacologically inactive metabolite formed via hydrolysis of the carbamate group .

  • Hydroxy and Hydroxyamino Derivatives : Further oxidized metabolites lacking anthelmintic activity .

Scientific Research Applications

Antiparasitic Applications

Hybendazole hydrochloride exhibits significant efficacy against a range of parasitic infections. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for the cellular structure and function of parasites.

Case Studies and Efficacy

  • Anthelmintic Activity : A study demonstrated that this compound showed superior anthelmintic activity compared to traditional drugs like albendazole and mebendazole. In vitro tests indicated that it effectively killed encapsulated Trichinella spiralis larvae, achieving a 100% kill rate at concentrations of 50 and 100 μg/ml within 24 hours at 37 °C .
  • Combination Therapies : Research has explored the use of this compound in combination with other drugs to enhance efficacy against resistant strains of parasites. For instance, combining it with ivermectin resulted in improved outcomes against soil-transmitted helminth infections among children, highlighting its potential in public health strategies .

Antimicrobial Properties

Beyond its antiparasitic capabilities, this compound has been investigated for its antimicrobial properties.

In Vitro Studies

  • Antibacterial Activity : A series of hydrazone derivatives, including those based on benzimidazoles, demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. The compounds were tested using standardized methods according to EUCAST guidelines, revealing promising results against resistant strains such as MRSA .
  • Antifungal Activity : The compound has also shown effectiveness against phytopathogenic fungi, which are responsible for significant agricultural losses. A study reported that certain derivatives based on hydrazide-hydrazones exhibited potent growth inhibition of laccase-producing fungi, suggesting potential applications in crop protection .

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its application in clinical settings.

Toxicological Assessments

  • In Vivo Toxicity Studies : Preliminary studies assessing the toxicity of this compound have indicated a favorable safety profile when administered at therapeutic doses. Further investigations are necessary to establish long-term safety and potential side effects in human populations .

Summary Table of Applications

Application TypeSpecific Use CasesKey Findings
AntiparasiticTreatment for Trichinella spiralis100% efficacy at specific concentrations
Combination TherapyEnhanced efficacy with ivermectinImproved treatment outcomes in resistant infections
AntimicrobialActivity against MRSA and phytopathogenic fungiSignificant antibacterial effects observed
SafetyToxicity assessmentsFavorable safety profile noted in preliminary studies

Mechanism of Action

Hybendazole hydrochloride exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the cells of parasites, ultimately causing their death . The compound targets the cytoskeletal structure of the parasites, interfering with their ability to absorb nutrients and reproduce.

Comparison with Similar Compounds

Comparison with Similar Benzimidazole Derivatives

The pharmacological and chemical profiles of Hybendazole hydrochloride can be contextualized by comparing it to structurally related benzimidazole-based hydrochlorides. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Chemical Structure CAS No. Key Substituents Primary Use/Activity References
This compound 2-benzyl-1H-benzimidazole hydrochloride 1212-48-2 Benzyl group at 2-position Vasodilation, cardiovascular research
Fenbendazole-amine HCl Derived from Fenbendazole (methyl [5-(phenylthio)-1H-benzimidazol-2-yl]carbamate) N/A Amine group, phenylthio side chain Anthelmintic (parasite treatment)
Chlormidazole HCl 1-(p-chlorobenzyl)-2-methyl-benzimidazole hydrochloride N/A p-Chlorobenzyl, methyl groups Antifungal agent
Hydroxytriclabendazole 2,3-Dichloro-4-(6-chloro-2-methylsulfanyl-3H-benzimidazol-5-yloxy)phenol N/A Chloro, methylsulfanyl, hydroxyl Analytical standard for antiparasitic drugs
1-benzyl-5-(chloromethyl)-1H-imidazole HCl 1-benzyl-5-(chloromethyl)imidazole hydrochloride 82830-36-2 Chloromethyl, benzyl groups Intermediate in organic synthesis
Key Observations:

Substituent Impact on Activity :

  • The benzyl group in Hybendazole contributes to its vasodilatory effects, likely through calcium channel modulation .
  • Chlorinated derivatives like Chlormidazole HCl exhibit enhanced antifungal activity due to increased lipophilicity and target binding .
  • Sulfur-containing groups (e.g., methylsulfanyl in Hydroxytriclabendazole) improve antiparasitic efficacy by enhancing redox interactions .

Solubility and Bioavailability: Hydrochloride salts generally improve water solubility. Hybendazole HCl’s solubility in polar solvents facilitates intravenous administration . Fenbendazole-amine HCl’s amine group may enhance solubility but reduces blood-brain barrier penetration compared to non-polar analogs .

Toxicity and Safety: Hybendazole HCl’s safety profile includes standard benzimidazole precautions (e.g., avoid inhalation, use PPE) .

Analytical Methods for Quantification

Benzimidazole derivatives are commonly analyzed using:

  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment of Hybendazole HCl and Hydroxytriclabendazole .
  • Spectrophotometry : UV-Vis methods (e.g., λmax = 265 nm for Hybendazole HCl) enable rapid quantification in formulations .

  • Mass Spectrometry : Critical for identifying degradation products, especially in stability studies of compounds like Fenbendazole-amine HCl .

Research Findings and Discrepancies

  • Hybendazole vs. Bendazol: Evidence suggests "Hybendazole" may be a variant or synonym of Bendazol Hydrochloride (CAS 1212-48-2), but nomenclature inconsistencies exist in literature .
  • Efficacy in Antiparasitics : While Hydroxytriclabendazole is an analytical standard, Hybendazole lacks direct evidence for antiparasitic use, highlighting functional specialization among benzimidazoles .

Biological Activity

Hybendazole hydrochloride, a derivative of benzimidazole, has garnered attention for its biological activity, particularly in the fields of parasitology and oncology. This article explores its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.

This compound primarily exerts its effects by inhibiting tubulin polymerization. This action disrupts microtubule formation, crucial for cellular structure and function in both parasites and cancer cells. The inhibition leads to:

  • Disruption of Glucose Uptake : In helminths, the loss of microtubules impairs glucose uptake, leading to energy depletion and eventual cell death.
  • Induction of Apoptosis : In cancer cells, hybendazole can promote apoptosis through various pathways, including the inhibition of hypoxia-inducible factors (HIFs), which are critical in tumor survival under low oxygen conditions .

Efficacy Against Parasitic Infections

This compound is effective against a range of parasitic infections. Its broad-spectrum activity includes:

  • Nematodes : Effective against species such as Ascaris lumbricoides and Trichuris trichiura. Clinical trials have shown cure rates exceeding 80% in treated populations .
  • Cestodes : Preliminary studies suggest potential efficacy against tapeworms, although further research is necessary to establish definitive treatment protocols.

Case Study: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients demonstrated that a single dose of hybendazole significantly outperformed placebo in curing A. lumbricoides and T. trichiura infections. The results indicated a cure rate of 83.7% for A. lumbricoides compared to 11.1% for placebo .

Anticancer Properties

Recent studies have highlighted the potential of this compound as an adjunctive cancer therapy:

  • Breast Cancer Models : Research indicates that hybendazole can inhibit HIF activity in breast cancer cell lines, reducing tumor growth and metastasis under hypoxic conditions .
  • Combination Therapy : Hybendazole has been studied in conjunction with other chemotherapeutic agents, showing promise in enhancing the efficacy of standard treatments by targeting multiple pathways involved in tumor survival.

Pharmacokinetics and Safety Profile

This compound is characterized by:

  • Poor Oral Bioavailability : Approximately 5-10%, which can be enhanced when taken with fatty meals.
  • Metabolism : Primarily hepatic, with metabolites lacking anthelmintic activity.
  • Adverse Effects : Generally well-tolerated; however, some patients report mild gastrointestinal disturbances such as diarrhea and abdominal pain .

Research Findings Summary Table

Study/TrialPopulationTreatmentResults
Pediatric patients500 mg HybendazoleCure rate: 83.7% for A. lumbricoidesEffective treatment for nematode infections
Breast cancer modelsHybendazole + chemotherapyInhibition of HIFs; reduced tumor growthPotential adjunctive therapy in oncology
COVID-19 outpatientsHybendazoleIncreased innate immunity; reduced inflammation markersSuggests role beyond antiparasitic activity

Q & A

Q. What standardized analytical methods are recommended for quantifying Hybendazole hydrochloride in experimental samples?

Liquid chromatography (LC) with UV detection is a widely accepted method. For example:

  • Prepare a solution at 1 mg/mL using sonication and filtration to ensure homogeneity .
  • Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 1.0 mL/min flow rate. Monitor at 254 nm .
  • Validate the method by assessing linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Engineering controls : Use fume hoods to maintain airborne concentrations below OSHA limits (29 CFR 1910.101) .
  • Personal protective equipment (PPE) : Wear nitrile gloves (verified via Ansell’s chemical resistance guide) and tight-sealing goggles .
  • Decontamination : Immediately shower after skin contact and use designated wash stations .

Q. How should this compound be stored to maintain stability?

  • Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation .
  • Avoid incompatible materials (e.g., strong oxidizers) and monitor humidity (<30% RH) .

Q. What are the key steps in synthesizing this compound for research purposes?

  • Follow a modified imidazole-hydrazine coupling reaction:
    • React 4,5-dihydro-1H-imidazole with hydrazine in ethanol under reflux (70°C, 6 hours).
    • Precipitate the hydrochloride salt using concentrated HCl, then recrystallize from methanol .
  • Confirm purity via NMR (δ 3.2–3.5 ppm for imidazole protons) and LC-MS .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Standardize buffer preparation (e.g., pH 6.6 ± 0.2 for dissolution studies) .
  • Document all parameters (e.g., sonication time, filtration pore size) to minimize batch-to-batch variability .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved?

  • Conduct meta-analyses of existing studies to identify confounding variables (e.g., animal models vs. in vitro systems) .
  • Validate assays using cross-laboratory collaboration and reference standards (e.g., USP-certified controls) .

Q. What experimental design considerations are critical for optimizing this compound’s bioavailability?

  • Use a factorial design to test variables:
    • Particle size (micronized vs. coarse) .
    • Excipient compatibility (e.g., sucrose or agar as stabilizers) .
  • Measure dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Q. How can researchers address discrepancies in cytotoxicity assays involving this compound?

  • Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) .
  • Include internal controls (e.g., pyridoxine hydrochloride for baseline toxicity) .
  • Use high-content screening (HCS) to differentiate apoptotic vs. necrotic pathways .

Q. What strategies validate this compound’s mechanism of action in complex biological systems?

  • Employ knock-out models (e.g., CRISPR/Cas9) to isolate target pathways .
  • Combine LC-MS metabolomics with RNA-seq to correlate metabolite changes with gene expression .

Q. How should cross-disciplinary studies (e.g., pharmacology-toxicology) be structured for this compound?

  • Integrate dose-response data from acute toxicity studies (OECD 423) with pharmacokinetic modeling .
  • Use physiologically based pharmacokinetic (PBPK) software to predict human exposure thresholds .

Methodological Notes

  • Data interpretation : Use multivariate analysis (e.g., PCA) to distinguish experimental noise from significant trends .
  • Ethical compliance : Obtain institutional review board (IRB) approval for human cell line studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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